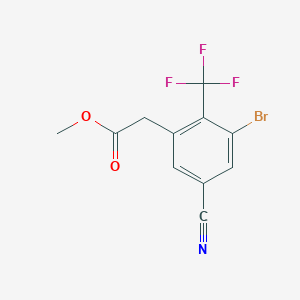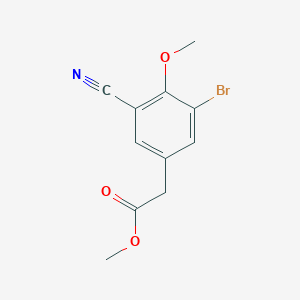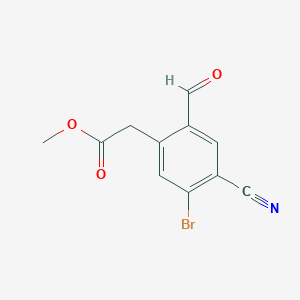
Ethyl 2-bromo-3,5-difluorophenylacetate
Übersicht
Beschreibung
Ethyl 2-bromo-3,5-difluorophenylacetate, also known as EDB, is a synthetic compound that has been used in a variety of scientific research applications. EDB is an organic compound that belongs to the group of compounds known as acetates. It is a colorless, odorless, and water-soluble compound that has a molecular weight of 312.97 g/mol. EDB is a relatively new organic compound that has been used in a range of research applications, particularly in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-3,5-difluorophenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of pharmaceuticals. Ethyl 2-bromo-3,5-difluorophenylacetate has also been used in the synthesis of a variety of organic compounds, such as N-alkyl-2-bromo-3,5-difluorophenylacetates, which are important intermediates in the synthesis of pharmaceuticals. Ethyl 2-bromo-3,5-difluorophenylacetate has also been used in the synthesis of other compounds, such as 2-bromo-3,5-difluorophenylacetates, which are important intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
Ethyl 2-bromo-3,5-difluorophenylacetate is an organic compound that is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals in the nervous system. Ethyl 2-bromo-3,5-difluorophenylacetate is believed to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the body. This increased level of acetylcholine is believed to be responsible for the effects of Ethyl 2-bromo-3,5-difluorophenylacetate on the body.
Biochemische Und Physiologische Effekte
Ethyl 2-bromo-3,5-difluorophenylacetate has been shown to have a range of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Ethyl 2-bromo-3,5-difluorophenylacetate has also been found to have an effect on a range of other biochemical and physiological processes, such as the regulation of neurotransmitter levels and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-bromo-3,5-difluorophenylacetate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of Ethyl 2-bromo-3,5-difluorophenylacetate is its water solubility, which makes it easy to use in a variety of laboratory experiments. Ethyl 2-bromo-3,5-difluorophenylacetate is also relatively stable, meaning that it can be stored and used for extended periods of time without degradation. However, Ethyl 2-bromo-3,5-difluorophenylacetate is a relatively new compound and its effects on the body are not yet fully understood, meaning that there is a risk of unexpected side effects when using Ethyl 2-bromo-3,5-difluorophenylacetate in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Ethyl 2-bromo-3,5-difluorophenylacetate. One potential direction is to further study the effects of Ethyl 2-bromo-3,5-difluorophenylacetate on the body, in order to gain a better understanding of its biochemical and physiological effects. Another potential future direction is to further explore the potential uses of Ethyl 2-bromo-3,5-difluorophenylacetate in the synthesis of pharmaceuticals and other organic compounds. Finally, further research on the mechanisms of action of Ethyl 2-bromo-3,5-difluorophenylacetate could lead to the development of new therapeutic agents that could be used to treat a range of medical conditions.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(12)5-8(13)10(6)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNHXZXCLDVFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3,5-difluorophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)

![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)



